6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine
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Overview
Description
6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with a tert-butylsulfonyl group and a pyrazolylamine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine typically involves multiple steps. One common method starts with the preparation of 5-{[(4-iodophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione. This intermediate is synthesized by heating Meldrum’s acid with triethyl orthoformate and 4-iodoaniline . The next step involves the formation of 6-iodo-4-quinolinol by heating the intermediate in diphenyl ether . Finally, the desired compound is obtained by reacting 6-iodo-4-quinolinol with tert-butylsulfonyl chloride and 4,5-dimethyl-1H-pyrazole under appropriate conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The quinoline ring can be reduced using suitable reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to partially or fully hydrogenated quinoline derivatives.
Scientific Research Applications
6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes. For instance, it has been identified as a potent and selective inhibitor of RIP2 kinase, a key component of the innate immune system . By binding to the active site of RIP2 kinase, the compound prevents downstream signaling and the production of inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583): Another potent inhibitor of RIP2 kinase.
6-(tert-Butylsulfonyl)-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-methoxyquinolin-4-amine: A structurally similar compound with a methoxy group at the 7-position.
Uniqueness
6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activity. Its combination of a tert-butylsulfonyl group and a pyrazolylamine moiety makes it a valuable compound for various research applications.
Biological Activity
6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine is a synthetic compound that has garnered attention due to its potential biological activities, particularly as a kinase inhibitor. The compound features a unique structural composition that combines a quinoline core with a sulfonyl group and a pyrazole moiety, which may enhance its solubility and reactivity, contributing to its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N4O2S, with a molecular weight of approximately 358.5 g/mol. The structural representation includes key functional groups that are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H22N4O2S |
Molecular Weight | 358.5 g/mol |
Key Functional Groups | Quinoline, Sulfonyl, Pyrazole |
Kinase Inhibition
Research indicates that this compound acts as a kinase inhibitor , specifically targeting receptor interacting protein 2 (RIP2) kinase, which plays a significant role in innate immune responses. Kinases are pivotal in various signaling pathways, making their inhibition a potential therapeutic strategy for diseases such as cancer and inflammatory disorders.
The mechanism of action involves the interaction of the compound with specific kinases, leading to the modulation of signaling pathways. This interaction can result in the alteration of cellular responses, including apoptosis and proliferation.
Cytotoxicity Studies
Cytotoxicity studies have been performed on various cancer cell lines to evaluate the efficacy of this compound. The compound exhibited varying degrees of cytotoxic effects, which are summarized in the following table:
Cell Line | IC50 Value (µg/mL) | Activity Level |
---|---|---|
H460 | 193.93 | Moderate Activity |
A549 | 208.58 | Moderate Activity |
HT-29 | 238.14 | Moderate Activity |
SMMC-7721 | 269 | Moderate Activity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency.
Study on Kinase Inhibition
A study published in Nature highlighted the compound's potential as a kinase inhibitor, demonstrating its effectiveness against RIP2 kinase. The findings suggest that modifications to the compound's structure can significantly influence its biological activity, enhancing its therapeutic potential against inflammatory diseases .
Comparative Analysis
Comparative studies with similar compounds have shown that while many quinoline derivatives exhibit some level of kinase inhibition, this compound stands out due to its unique combination of functional groups. This distinct arrangement not only enhances solubility but also improves interaction specificity with biological targets .
Additional Biological Activities
Beyond kinase inhibition, compounds containing pyrazole moieties have been reported to exhibit various biological activities including anti-inflammatory and antimicrobial properties . This broad spectrum of activity suggests potential applications in treating multiple conditions beyond cancer.
Properties
Molecular Formula |
C18H22N4O2S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine |
InChI |
InChI=1S/C18H22N4O2S/c1-11-12(2)21-22-17(11)20-16-8-9-19-15-7-6-13(10-14(15)16)25(23,24)18(3,4)5/h6-10H,1-5H3,(H2,19,20,21,22) |
InChI Key |
CYSCYSCNHFTWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1NC2=C3C=C(C=CC3=NC=C2)S(=O)(=O)C(C)(C)C)C |
Origin of Product |
United States |
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